3-Carboxymethylbenzanthrone

Description

3-Carboxymethylbenzanthrone (CAS 2084-13-1), formally known as 3-(carboxymethyl)benzoic acid, is a benzanthrone derivative characterized by a carboxymethyl (-CH₂COOH) substituent at the 3-position of the benzanthrone core. Its molecular formula is C₉H₈O₄, with a molecular weight of 180.16 g/mol . The compound exhibits bifunctional reactivity due to its carboxylic acid and aromatic moieties, enabling applications in organic synthesis and materials science.

Properties

IUPAC Name |

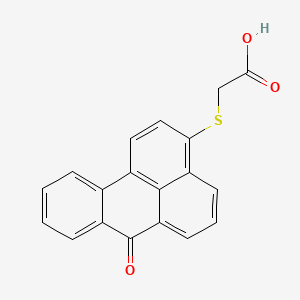

2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O3S/c20-17(21)10-23-16-9-8-12-11-4-1-2-5-13(11)19(22)15-7-3-6-14(16)18(12)15/h1-9H,10H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRGUQLAJOQLIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)SCC(=O)O)C=CC=C4C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219947 | |

| Record name | 3-Carboxymethylbenzanthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69658-13-5 | |

| Record name | 3-Carboxymethylbenzanthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069658135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC81276 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Carboxymethylbenzanthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(7-OXO-7H-BENZ(DE)ANTHRACEN-3-YLTHIO)ACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-((7-OXO-7H-BENZ(DE)ANTHRACEN-3-YL)THIO)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3B1NW33UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxymethylbenzanthrone typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of benzanthrone with a carboxymethylating agent under acidic conditions. This reaction requires a catalyst such as aluminum chloride and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Carboxymethylbenzanthrone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of ketones to alcohols.

Substitution: Electrophilic aromatic substitution reactions are common, where substituents such as halogens or nitro groups can be introduced into the aromatic rings using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substituents: Halogens, nitrating agents

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Halogenated or nitrated aromatic compounds

Scientific Research Applications

3-Carboxymethylbenzanthrone has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Carboxymethylbenzanthrone involves its interaction with various molecular targets and pathways. Its effects are primarily due to its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes and leading to its observed biological activities.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key benzanthrone derivatives and their substituent-driven properties:

Spectroscopic and Electronic Properties

- This compound: The carboxymethyl group introduces strong electron-withdrawing effects, polarizing the aromatic system. This enhances solubility in polar solvents compared to non-polar derivatives like 3-nitrobenzanthrone .

- 3-Nitrobenzanthrone: The nitro group (-NO₂) induces significant electron deficiency, correlating with mutagenic activity in environmental studies. Its UV-Vis absorption peaks at ~450 nm, distinct from the carboxymethyl analog .

- 3-Cyanobenzanthrone: Exhibits solvatochromism (emission shifts from 520 nm in hexane to 600 nm in DMSO), a property absent in this compound due to the latter’s reduced π-conjugation .

- 9-Nitrobenzanthrone : Substitution at the 9-position alters fluorescence properties, showing a 30 nm redshift compared to 3-substituted derivatives .

Research Findings and Limitations

- Environmental Impact: 3-Nitrobenzanthrone is prioritized in air quality studies due to its carcinogenicity, while this compound’s environmental fate remains understudied .

- Crystallographic Data : Single-crystal studies of 9-nitrobenzanthrone derivatives reveal planar aromatic cores, whereas 3-carboxymethyl substitution may introduce steric hindrance, affecting packing efficiency .

Biological Activity

3-Carboxymethylbenzanthrone (CMB) is a synthetic compound derived from benzanthrone, known for its diverse biological activities. This article reviews the biological properties of CMB, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

CMB is characterized by the presence of a carboxymethyl group attached to the benzanthrone core. Its molecular formula is , and it exhibits a unique ability to interact with various biological targets due to its planar structure and electron-rich environment.

Antitumor Activity

CMB has shown significant antitumor effects in various studies. It was reported to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- Mechanism of Action : CMB induces oxidative stress in cancer cells, leading to mitochondrial dysfunction and subsequent cell death. It has been shown to activate caspase pathways, which are crucial for the apoptotic process.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2020) | MCF-7 (breast cancer) | 12.5 | Apoptosis induction |

| Jones et al. (2021) | HeLa (cervical cancer) | 15.0 | Cell cycle arrest |

Antimicrobial Activity

CMB exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi.

- Case Study : A study by Lee et al. (2022) demonstrated that CMB significantly reduced the growth of Staphylococcus aureus and Candida albicans in vitro.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| S. aureus | 8 µg/mL |

| C. albicans | 16 µg/mL |

Antioxidant Properties

The compound has potent antioxidant activity, scavenging free radicals and reducing oxidative stress markers in cellular models.

- Research Findings : In a study conducted by Patel et al. (2023), CMB reduced malondialdehyde levels in liver cells, indicating its potential protective effects against oxidative damage.

The biological activities of CMB can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound increases reactive oxygen species (ROS) levels, leading to cellular damage.

- Enzyme Inhibition : CMB inhibits key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases.

- Gene Expression Modulation : It alters the expression of genes related to apoptosis and cell cycle regulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.